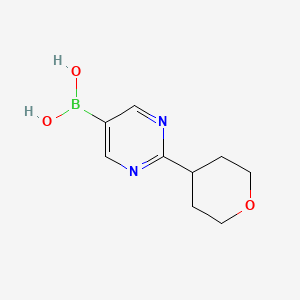

(2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)boronic acid

Description

(2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrimidine core substituted with a tetrahydro-2H-pyran group at position 2 and a boronic acid moiety at position 5. Its molecular formula is C₉H₁₃BN₂O₃ (free acid form) or C₁₅H₂₃BN₂O₃ in its pinacol ester form (CAS: 1402166-38-4) . Key properties include:

- Molar mass: 290.17 g/mol (ester form)

- Density: 1.11±0.1 g/cm³ (predicted)

- pKa: 1.35±0.42 (predicted acidity, facilitating reactivity in Suzuki-Miyaura cross-coupling reactions) .

This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science, leveraging its boronic acid group for carbon-carbon bond formation .

Properties

Molecular Formula |

C9H13BN2O3 |

|---|---|

Molecular Weight |

208.02 g/mol |

IUPAC Name |

[2-(oxan-4-yl)pyrimidin-5-yl]boronic acid |

InChI |

InChI=1S/C9H13BN2O3/c13-10(14)8-5-11-9(12-6-8)7-1-3-15-4-2-7/h5-7,13-14H,1-4H2 |

InChI Key |

NMQQCHCUWPDNRE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(N=C1)C2CCOCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)boronic acid typically involves the coupling of a pyrimidine derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its boronic acid functionality allows it to form stable complexes with other molecules, which can be utilized in material science and catalysis.

Mechanism of Action

The mechanism of action of (2-(Tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various molecular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

[2,4-Bis(tert-butoxy)pyrimidin-5-yl]boronic Acid

- Structure : Pyrimidine with tert-butoxy groups at positions 2 and 4 and a boronic acid at position 5.

- Molecular formula : C₁₂H₂₁BN₂O₄; Molar mass : 268.12 g/mol .

- Higher solubility in organic solvents (e.g., dimethylbenzene) due to lipophilic tert-butyl groups .

- Applications : Used as a ligand and intermediate in organic synthesis, but less versatile in aqueous reactions due to reduced boron Lewis acidity.

2-Methoxy-5-pyrimidylboronic Acid

- Structure : Pyrimidine with a methoxy group at position 2 and a boronic acid at position 5.

- Reduced solubility in nonpolar solvents compared to the tetrahydro-2H-pyran analog.

- Research findings : Demonstrated efficacy in synthesizing heteroarylpyrimidines, such as 4,6-bis(5-pyrimidyl)pyrimidines, under Suzuki conditions .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Structure: Phenylboronic acid with a 2-methoxyethylphenoxy substituent.

- Key differences :

- Applications : Highlights the role of boronic acids in enzyme inhibition, though pyrimidine-based analogs may lack similar bioactivity without targeted substituents.

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)boronic Acid

- Structure : Pyrazole ring with tetrahydro-2H-pyran at position 1 and boronic acid at position 4.

- Key differences :

Physicochemical and Functional Comparisons

Reactivity in Suzuki-Miyaura Cross-Coupling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.